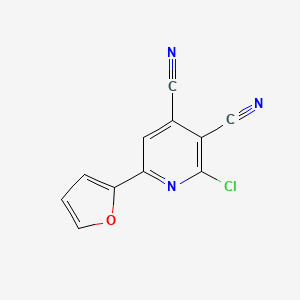![molecular formula C20H18ClN5O2 B14941675 2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B14941675.png)
2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazo[1,5-b]pyridazine core through a cyclization reaction. This is followed by the introduction of the phenyl group and the chlorophenylacetamide moiety through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but with a different position of the chlorine atom.
2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-BROMOPHENYL)ACETAMIDE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(3-CHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both the imidazo[1,5-b]pyridazine core and the chlorophenylacetamide moiety. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H18ClN5O2/c21-14-7-4-8-15(11-14)23-17(27)10-13-9-16-18(12-5-2-1-3-6-12)24-20(22)26(16)25-19(13)28/h1-8,11,13H,9-10H2,(H2,22,24)(H,23,27)(H,25,28) |
InChI Key |
FTFHNHLNMWRBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NN2C1=C(N=C2N)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)
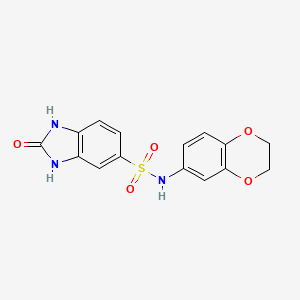
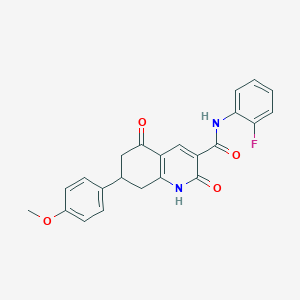
![{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B14941611.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14941612.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
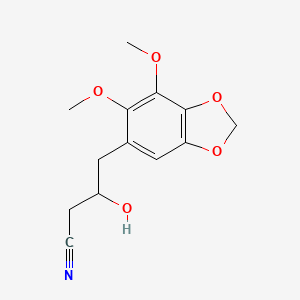

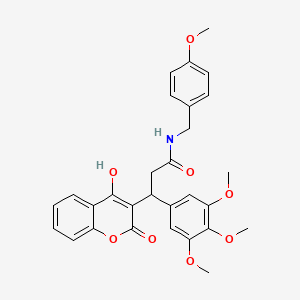
![N-(2,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941637.png)
![N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941638.png)
